

What are the physical properties of Pentadecanenitrile?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentadecanenitrile**

Cat. No.: **B103695**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Pentadecanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile, also known as tetradecyl cyanide or myristyl cyanide, is a long-chain aliphatic nitrile. Its structure consists of a 15-carbon chain with a terminal cyano group (-C≡N). Identified by the CAS Number 18300-91-9, this compound serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals. Its long hydrophobic carbon chain and polar nitrile group impart specific physical characteristics that are critical for its application in research and industrial processes, such as its use as a lubricant or plasticizer.^[1] A thorough understanding of its physical properties is essential for its effective handling, application, and the development of new synthetic pathways.

Physical and Chemical Properties

The physical properties of **Pentadecanenitrile** are determined by its molecular structure. The long alkyl chain results in a nonpolar character, while the nitrile group introduces polarity. This duality influences its melting and boiling points, solubility, and density.

Data Summary

The quantitative physical properties of **Pentadecanenitrile** are summarized in the table below for ease of reference and comparison.

Property	Value	Units	Conditions	Source(s)
Molecular Formula	C ₁₅ H ₂₉ N	-	-	[2]
Molecular Weight	223.40	g/mol	-	[2]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	-	Room Temperature	[1]
Melting Point	20 - 23	°C	-	
Boiling Point	320 - 322	°C	760 mmHg	
Density	0.825	g/mL	at 25 °C	
Refractive Index	1.442	-	at 20 °C (nD)	
Flash Point	22 / 127.5	°C	(Closed Cup, est.)	
Vapor Pressure	0.000323	mmHg	at 25 °C (est.)	
Water Solubility	0.08429 (est.)	mg/L	at 25 °C	
Solubility	Insoluble in water; Soluble in alcohol, ether	-	-	[1]

Note on Flash Point: There is a significant discrepancy in the reported flash point values. The value of 22°C appears anomalous for a compound with a high boiling point, while 127.5°C is more consistent with similar long-chain compounds. This may be due to different measurement methods or reporting errors. Users should exercise caution and verify this property for safety-critical applications.

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the general methodologies for measuring these key parameters.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[\[3\]](#)[\[4\]](#)

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial appearance of liquid (onset of melting) to the complete transformation into a liquid is recorded.[\[5\]](#)[\[6\]](#)

Methodology:

- **Sample Preparation:** The solid sample must be thoroughly dried and finely ground into a powder.[\[5\]](#)
- **Capillary Loading:** A small amount of the powdered sample is introduced into a thin-walled glass capillary tube, sealed at one end. The tube is tapped gently to compact the sample to a height of 2-3 mm.[\[5\]](#)
- **Apparatus Setup:** The capillary tube is placed in a heating block or bath of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[\[3\]](#)
- **Heating:** The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[\[5\]](#) The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[\[5\]](#)
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[\[5\]](#) For pure substances, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of a liquid using a small sample volume.[\[7\]](#)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.^[8] This is observed as the point where a continuous stream of vapor bubbles ceases and the liquid is drawn into an inverted capillary.

Methodology:

- **Sample Preparation:** A small test tube is filled to about half-full with the liquid sample (e.g., **Pentadecanenitrile**).^[7]
- **Capillary Insertion:** A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.^[7]
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil), ensuring the sample is fully immersed.^{[7][8]}
- **Heating:** The side arm of the Thiele tube is gently and continuously heated, which induces convection currents for uniform temperature distribution.^[8] Heating continues until a vigorous and continuous stream of bubbles emerges from the tip of the inverted capillary.^[7]
- **Observation and Recording:** The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.^[9] The barometric pressure should also be recorded.^[10]

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.

Principle: Density is calculated from the mass of a precise volume of the liquid. A pycnometer is a glass flask with a specific, accurately known volume.^[11]

Methodology:

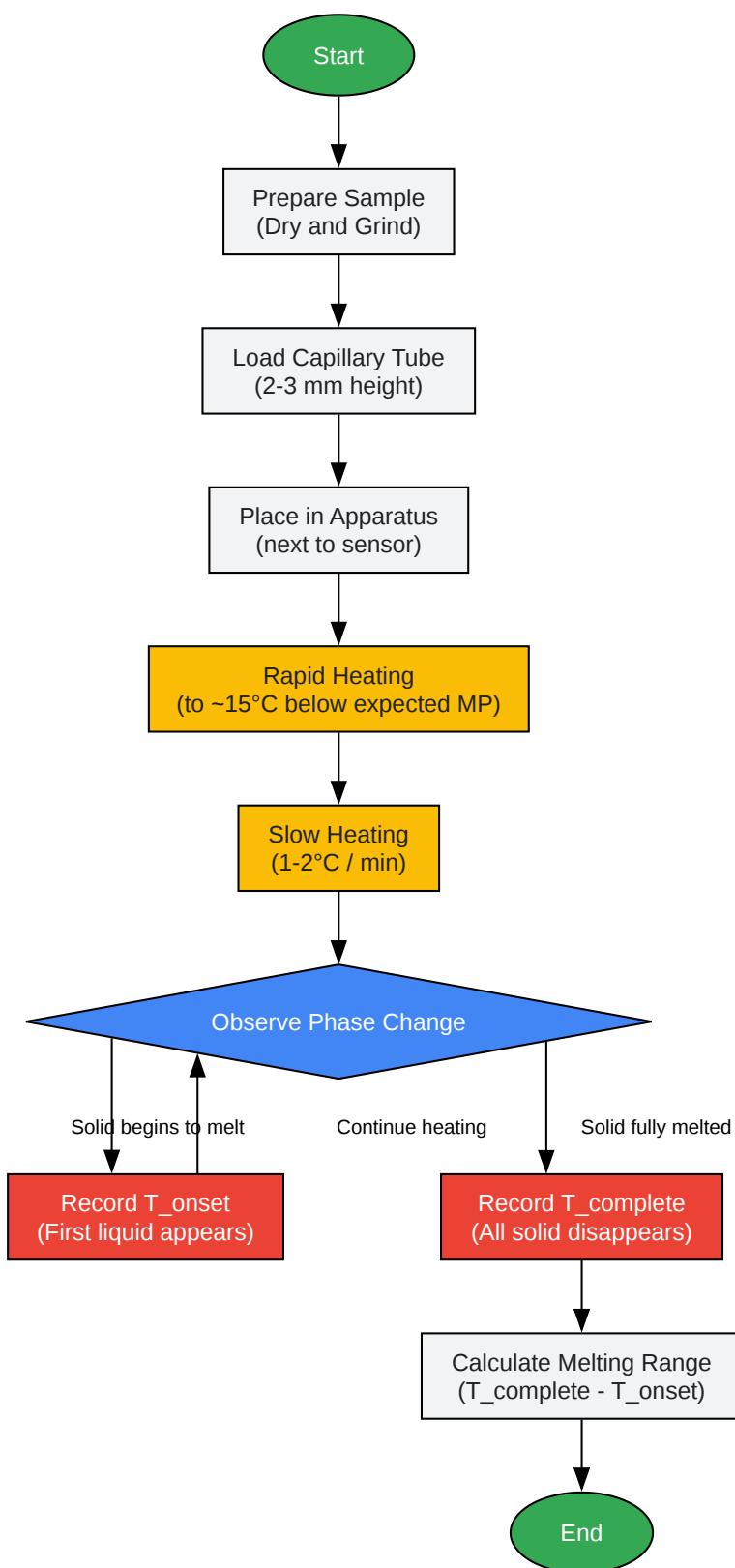
- **Mass of Empty Pycnometer:** A clean, dry pycnometer is weighed accurately on an analytical balance (M1).^[11]

- **Filling the Pycnometer:** The pycnometer is filled with the sample liquid. A stopper with a fine capillary hole is inserted, allowing excess liquid and any air bubbles to be expelled.
- **Temperature Equilibration:** The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 25°C) until it reaches thermal equilibrium.[11][12]
- **Mass of Filled Pycnometer:** The outside of the pycnometer is carefully dried, and it is weighed again (M2).[11]
- **Calculation:** The mass of the liquid is calculated (M2 - M1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid. [13][14]

Principle: The refractive index is determined by measuring the critical angle of total internal reflection of the sample liquid placed between two prisms.[14]


Methodology:

- **Calibration:** The instrument is first calibrated using a standard with a known refractive index, such as distilled water.[13]
- **Sample Application:** A few drops of the liquid sample are placed on the surface of the measuring prism. The illuminating prism is then closed and locked.
- **Observation:** While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark region.[15]
- **Dispersion Correction:** A compensator dial is adjusted to eliminate any color fringe at the boundary, creating a sharp, achromatic border.[15]
- **Measurement:** The adjustment knob is used to align the sharp boundary line exactly with the crosshairs in the eyepiece.[15]

- **Reading:** The refractive index is read directly from the instrument's calibrated scale, typically to four decimal places. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a substance like **Pentadecanenitrile** using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination via Capillary Method.

Safety and Handling

Pentadecanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][16] It can also cause skin and serious eye irritation.[16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this chemical.[16][17] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[17] In case of contact, standard first-aid measures should be followed, and contaminated clothing should be removed and washed before reuse.[17]

Conclusion

This guide provides a comprehensive overview of the key physical properties of **Pentadecanenitrile**, presented for a technical audience. The tabulated data offers a quick reference, while the detailed experimental protocols for properties such as melting point, boiling point, density, and refractive index provide the necessary methodological background for laboratory professionals. The visualized workflow for melting point determination further clarifies a standard analytical procedure. A clear understanding of these properties and their measurement is fundamental for the safe and effective use of **Pentadecanenitrile** in research, development, and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 18300-91-9: Pentadecanenitrile | CymitQuimica [cymitquimica.com]
- 2. Pentadecanenitrile | C15H29N | CID 87568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. mt.com [mt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chemconnections.org [chemconnections.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [What are the physical properties of Pentadecanenitrile?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103695#what-are-the-physical-properties-of-pentadecanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com